CPTH6 hydrobromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H16ClN3S |

|---|---|

Molekulargewicht |

305.8 g/mol |

IUPAC-Name |

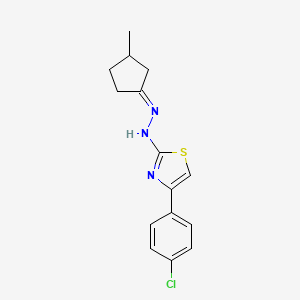

4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13+ |

InChI-Schlüssel |

FDFJAFXMIJWFOL-QGOAFFKASA-N |

Isomerische SMILES |

CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 |

Kanonische SMILES |

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CPTH6 Hydrobromide: A Technical Guide to a Gcn5/pCAF Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant small molecule inhibitor of the Gcn5 (KAT2A) and pCAF (KAT2B) histone acetyltransferases (HATs).[1] This in-depth technical guide provides a comprehensive overview of CPTH6, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on key signaling pathways. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting Gcn5/pCAF with CPTH6.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, they play a pivotal role in modulating chromatin structure and gene expression.[2] The Gcn5 and pCAF HATs, belonging to the GNAT (Gcn5-related N-acetyltransferase) family, are particularly implicated in various cellular processes, including cell cycle progression, DNA repair, and apoptosis.[3][4] Dysregulation of Gcn5 and pCAF activity has been linked to the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[5]

CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel, cell-permeable inhibitor of Gcn5 and pCAF.[1] It has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, with a notable preferential activity against lung cancer stem-like cells.[1] This guide serves as a technical resource for the scientific community to facilitate further investigation into the biological activities and therapeutic applications of CPTH6.

Mechanism of Action

CPTH6 exerts its biological effects primarily through the direct inhibition of the enzymatic activity of Gcn5 and pCAF. This inhibition leads to a global reduction in histone acetylation, particularly on H3 and H4 histones, as well as hypoacetylation of non-histone proteins such as α-tubulin.[1] The consequence of this widespread protein hypoacetylation is the alteration of gene expression profiles and the disruption of cellular processes that are dependent on acetylation, ultimately leading to cell cycle arrest, apoptosis, and modulation of autophagy in cancer cells.

Quantitative Data

The inhibitory activity of CPTH6 has been quantified in various cancer cell lines, primarily through cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of CPTH6 in different cellular contexts.

Table 1: In Vitro Cell Viability Inhibition by CPTH6 (72h treatment)

| Cell Line Type | Cell Line | IC50 (µM) |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | 73 |

| H1299 | 65 | |

| Calu-1 | 77 | |

| A427 | 81 | |

| Calu-3 | 85 | |

| HCC827 | 205 | |

| H460 | 147 | |

| H1975 | 198 | |

| H1650 | 83 | |

| Lung Cancer Stem-like Cells (LCSCs) | LCSC136 | 21 |

| LCSC36 | 23 | |

| LCSC18 | 12 | |

| LCSC196 | 36 | |

| LCSC223 | 25 | |

| LCSC229 | 29 | |

| LCSC143 | 67 |

Data compiled from studies on NSCLC and patient-derived lung cancer stem-like cells.[1][6]

Table 2: Enzymatic Inhibition of Gcn5 and pCAF by CPTH6

| Enzyme | Substrate | CPTH6 Concentration | % Inhibition |

| Gcn5 | Histone H3 | 800 µM | Significant Inhibition |

| pCAF | Histone H3 | 800 µM | Significant Inhibition |

| p300 | Histone H3 | 800 µM | No Significant Inhibition |

| CBP | Histone H3 | 800 µM | No Significant Inhibition |

Data from a radioactive in vitro HAT assay. A specific IC50 value for enzymatic inhibition is not currently available in the public domain.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CPTH6.

Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of CPTH6. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Plating: Follow the same procedure as for the MTT assay (Step 1).[9][10]

-

Compound Treatment: Treat cells with CPTH6 as described for the MTT assay (Step 2).[9][10]

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[9][10]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[9][10]

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9][10]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of CPTH6 for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones.

-

Protein Extraction: Treat cells with CPTH6 and harvest. Extract total protein or nuclear proteins using appropriate lysis buffers containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3, anti-actin) overnight at 4°C.[12]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[12]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The inhibition of Gcn5 and pCAF by CPTH6 impacts several critical signaling pathways involved in cancer cell proliferation and survival. A key mechanism involves the modulation of transcription factors that are regulated by acetylation.

Gcn5/pCAF Signaling Network

Gcn5 and pCAF are involved in the acetylation of both histone and non-histone proteins, influencing a wide array of cellular processes. Key non-histone substrates include transcription factors such as c-MYC and p53. Acetylation can affect the stability, localization, and activity of these proteins. For instance, Gcn5-mediated acetylation of c-MYC enhances its stability and transcriptional activity, promoting the expression of genes involved in cell cycle progression. Conversely, p53 acetylation is crucial for its activation in response to DNA damage, leading to cell cycle arrest or apoptosis.

Caption: Gcn5/pCAF signaling pathway and the inhibitory effect of CPTH6.

Experimental Workflow for CPTH6 Characterization

The following diagram illustrates a typical workflow for evaluating the biological effects of CPTH6 in a cancer cell line.

Caption: Workflow for characterizing the in vitro effects of CPTH6.

Conclusion

This compound is a valuable chemical probe for studying the roles of Gcn5 and pCAF in normal physiology and disease. The data and protocols presented in this guide demonstrate its utility as a potent inhibitor of these HATs, leading to anti-cancer effects in various models. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and exploration of combination therapies. This technical guide provides a solid foundation for researchers to design and execute further investigations into this promising anti-cancer agent.

References

- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Complementary Roles of GCN5 and PCAF in Foxp3+ T-Regulatory Cells [mdpi.com]

- 5. Differential Effects of Histone Acetyltransferase GCN5 or PCAF Knockdown on Urothelial Carcinoma Cells [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 11. kumc.edu [kumc.edu]

- 12. benchchem.com [benchchem.com]

The Biological Impact of CPTH6 Hydrobromide on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting p300/CBP-associated factor (pCAF) and General control non-derepressible 5 (Gcn5). Emerging research has highlighted its potent anti-cancer properties, demonstrating a significant ability to inhibit cell viability, induce programmed cell death (apoptosis), and trigger cell cycle arrest across a range of cancer cell lines. Notably, CPTH6 shows preferential cytotoxicity towards lung cancer stem-like cells (LCSCs), a subpopulation of cells implicated in tumor initiation, progression, and therapeutic resistance. This document provides a comprehensive technical guide on the biological effects of CPTH6 on cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical cellular pathways.

Core Mechanism of Action: Histone Acetyltransferase Inhibition

CPTH6 exerts its primary biological effects by inhibiting the enzymatic activity of the Gcn5 and pCAF histone acetyltransferases.[1][2][3] These enzymes play a crucial role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone and non-histone proteins. This acetylation is critical for modulating chromatin structure and gene expression.

By inhibiting these HATs, CPTH6 leads to a state of histone hypoacetylation (specifically on H3 and H4 histones), which results in a more condensed chromatin structure, rendering it less accessible to transcription factors and leading to the downregulation of genes involved in cell proliferation and survival.[2] Furthermore, CPTH6 has been shown to inhibit the acetylation of non-histone proteins, such as α-tubulin, which is involved in microtubule stability and dynamics.[1][2][3]

Caption: Mechanism of CPTH6 as a HAT inhibitor leading to cellular effects.

Quantitative Analysis of Biological Effects

CPTH6 demonstrates a dose-dependent cytotoxic effect on various cancer cell lines. Its efficacy is particularly pronounced in lung cancer stem-like cells (LCSCs) when compared to established non-small cell lung cancer (NSCLC) cell lines.

Table 1: In Vitro Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of cancer cell lines to CPTH6 treatment over a 72-hour period.

| Cell Line Type | Cell Line Name | IC50 (µM) | Citation |

| NSCLC | A549 | 73 | [1] |

| H1299 | 65 | [1] | |

| Calu-1 | 77 | [1] | |

| A427 | 81 | [1] | |

| Calu-3 | 85 | [1] | |

| HCC827 | 205 | [1] | |

| H460 | 147 | [1] | |

| H1975 | 198 | [1] | |

| H1650 | 83 | [1] | |

| LCSC | LCSC18 | 12 | [4] |

| LCSC136 | 21 | [4] | |

| LCSC36 | 23 | [4] | |

| LCSC223 | 25 | [4] | |

| LCSC229 | 29 | [4] | |

| LCSC196 | 36 | [4] | |

| LCSC143 | 67 | [4] |

Key Cellular Consequences of CPTH6 Treatment

Induction of Apoptosis

A primary mechanism of CPTH6-induced cell death is the activation of the apoptotic program.[1][3][5] Studies in both leukemia and lung cancer cells have shown that CPTH6 triggers the mitochondrial pathway of apoptosis.[2] This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[2] This event initiates a caspase cascade, ultimately leading to programmed cell death. The anti-apoptotic proteins Bcl-2 and Bcl-xL have been shown to be involved in this process, with their overexpression conferring some resistance to CPTH6-induced apoptosis.[2]

Caption: Apoptotic signaling cascade initiated by CPTH6 treatment.

Cell Cycle Arrest

In addition to apoptosis, CPTH6 treatment leads to a concentration- and time-dependent inhibition of cell proliferation by inducing cell cycle arrest.[2] Flow cytometry analysis has revealed that exposure to CPTH6 causes an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding depletion of cells from the S and G2/M phases.[2] This arrest prevents cancer cells from replicating their DNA and dividing, thereby contributing to the overall anti-proliferative effect.

Modulation of Autophagy and Preferential Targeting of Cancer Stem Cells

CPTH6 has been reported to modulate the autophagic flux in tumor cells.[1][6] While the interplay is complex, studies suggest that both apoptosis and autophagy contribute to CPTH6-induced cytotoxicity.[4][6] Inhibition of both pathways simultaneously has been shown to block CPTH6-induced cell death more effectively than inhibiting either pathway alone.[6]

A significant finding is the preferential targeting of lung cancer stem-like cells (LCSCs) by CPTH6.[1][3][5][7] These cells are more sensitive to CPTH6-induced growth inhibition and apoptosis than their differentiated counterparts.[1][3] Treatment with CPTH6 also leads to a reduction in the expression of stemness markers, such as CD133 and aldehyde dehydrogenase (ALDH) activity.[6] In vivo studies have confirmed these findings, showing that CPTH6 can inhibit the growth of LCSC-derived xenografts and reduce the cancer stem cell population within tumors.[1][3][6][7]

Experimental Protocols and Methodologies

The following are summarized protocols for key experiments used to characterize the biological effects of CPTH6.

Cell Viability Assay (MTT / CellTiter-Glo®)

-

Objective: To determine the dose-dependent effect of CPTH6 on the viability of cancer cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of CPTH6 (e.g., 10 to 200 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

-

Protocol:

-

Treat cells with CPTH6 at various concentrations and time points.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis

-

Objective: To detect changes in the expression and post-translational modification (acetylation) of specific proteins.

-

Protocol:

-

Treat cells with CPTH6 for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., acetylated α-tubulin, acetylated Histone H3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: General workflow for in vitro analysis of CPTH6 effects.

Conclusion

This compound is a potent anti-cancer agent that functions primarily through the inhibition of pCAF and Gcn5 histone acetyltransferases. Its biological effects are multifaceted, including the robust induction of apoptosis via the mitochondrial pathway, G0/G1 cell cycle arrest, and a significant reduction in cancer cell viability. The preferential targeting of lung cancer stem-like cells makes CPTH6 a particularly promising candidate for overcoming therapeutic resistance and preventing tumor relapse. The data and protocols presented herein provide a foundational guide for further research and development of CPTH6 and other HAT inhibitors as a novel class of epigenetic cancer therapeutics.

References

- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [publicatt.unicatt.it]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

The Thiazole Derivative CPTH6: A Technical Guide to its Apoptosis-Inducing Mechanism in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a novel small molecule that has demonstrated significant potential as an anti-leukemic agent. This technical guide provides an in-depth overview of the mechanism by which CPTH6 induces apoptosis in leukemia cells. By specifically inhibiting the histone acetyltransferases (HATs) Gcn5 and pCAF, CPTH6 triggers a cascade of molecular events, including histone hypoacetylation, cell cycle arrest, and the activation of the intrinsic mitochondrial apoptotic pathway. This document details the core signaling pathways, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating this compound.

Core Mechanism of Action

CPTH6 selectively inhibits the enzymatic activity of the Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor) histone acetyltransferases.[1][2][3] This inhibition leads to a global reduction in the acetylation of histone H3 and H4 tails, as well as the non-histone protein α-tubulin.[1][3] The resulting hypoacetylation of chromatin is associated with transcriptional changes that ultimately drive leukemia cells towards apoptosis. The apoptotic response is primarily mediated through the mitochondrial pathway.[1][3]

Signaling Pathways

The molecular cascade initiated by CPTH6 in leukemia cells is multifaceted, involving the inhibition of epigenetic modifiers, cell cycle regulators, and the core apoptotic machinery.

Epigenetic and Apoptotic Signaling Cascade

CPTH6 treatment disrupts the balance of histone acetylation, leading to the activation of the mitochondrial apoptotic pathway. This involves a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade.[1][3] Key executioner caspases, including caspase-3 and caspase-9, are activated, leading to the cleavage of essential cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.[1][2] The process is also regulated by members of the Bcl-2 family of proteins, with studies showing that overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL can confer resistance to CPTH6-induced apoptosis.[1][3]

Impact on Cell Cycle Progression

In addition to inducing apoptosis, CPTH6 causes a significant perturbation of the cell cycle in acute myeloid leukemia (AML) cells. Treatment leads to an accumulation of cells in the G0/G1 phase and a corresponding depletion of cells in the S and G2/M phases.[1][3] This cell cycle arrest is a crucial component of its anti-proliferative effect.

Quantitative Data

The efficacy of CPTH6 has been quantified across various leukemia cell lines, primarily the human AML cell lines U-937 and HL-60.

Table 1: Effect of CPTH6 on HAT Activity

| Enzyme Target | CPTH6 Concentration | % Inhibition of Activity | Reference |

| Gcn5 | 800 µmol/L | ~80% | [1][2] |

| pCAF | 800 µmol/L | ~75% | [1][2] |

| p300 | 800 µmol/L | No significant inhibition | [1][2] |

| CBP | 800 µmol/L | No significant inhibition | [1][2] |

Table 2: Viability of Leukemia Cells after CPTH6 Treatment

| Cell Line | Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) | Reference |

| U-937 | 5 µmol/L | ~95% | ~85% | ~70% | [1][2] |

| 10 µmol/L | ~90% | ~75% | ~55% | [1][2] | |

| 50 µmol/L | ~70% | ~45% | ~25% | [1][2] | |

| 100 µmol/L | ~50% | ~30% | ~15% | [1][2] | |

| HL-60 | 5 µmol/L | ~98% | ~90% | ~80% | [1][2] |

| 10 µmol/L | ~95% | ~80% | ~65% | [1][2] | |

| 50 µmol/L | ~80% | ~55% | ~35% | [1][2] | |

| 100 µmol/L | ~60% | ~40% | ~20% | [1][2] | |

| Data are estimated averages from published graphical representations. |

Table 3: Induction of Apoptosis in U-937 Cells (Annexin V Assay)

| Concentration | 24h (% Apoptotic Cells) | 48h (% Apoptotic Cells) | 72h (% Apoptotic Cells) | Reference |

| 10 µmol/L | ~10% | ~15% | ~25% | [4] |

| 50 µmol/L | ~20% | ~35% | ~50% | [4] |

| 100 µmol/L | ~30% | ~55% | ~70% | [4] |

| Data represents the sum of early and late apoptotic cells and are estimated averages from published graphical representations. |

Experimental Protocols

The following protocols are representative methodologies for studying the effects of CPTH6 on leukemia cells.

Cell Culture

-

Cell Lines: Human acute myeloid leukemia cell lines U-937 and HL-60.

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)

This protocol is based on the method used to determine the inhibitory effect of CPTH6 on recombinant HATs.[1][2]

References

The Role of CPTH6 Hydrobromide in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a significant inhibitor of p300/CBP-associated factor (pCAF) and General control non-depressible 5 (Gcn5) histone acetyltransferases (HATs). This technical guide provides an in-depth analysis of the role of CPTH6 in inducing cell cycle arrest, primarily focusing on its mechanism of action in cancer cells. Through the inhibition of Gcn5 and pCAF, CPTH6 modulates the acetylation status of histone and non-histone proteins, leading to the disruption of cell cycle progression, predominantly causing an arrest in the G0/G1 phase. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Epigenetic modifications are critical regulators of gene expression and cellular processes, with histone acetylation playing a pivotal role in chromatin structuring and transcriptional activation. Histone acetyltransferases (HATs) are key enzymes in this process, and their dysregulation is frequently implicated in the pathogenesis of cancer. CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide has been identified as a potent inhibitor of the Gcn5 and pCAF members of the HAT family.[1][2] By reducing the acetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin, CPTH6 exhibits cytotoxic effects against various cancer cell lines.[1][2] A significant component of its anti-neoplastic activity is the induction of cell cycle arrest, which prevents the proliferation of malignant cells.[1] This guide focuses on the molecular mechanisms underpinning CPTH6-induced cell cycle arrest, providing a technical overview for scientific professionals.

Quantitative Effects of CPTH6 on Cell Cycle Distribution

The primary effect of CPTH6 on the cell cycle is the induction of a G0/G1 phase arrest in susceptible cancer cell lines, particularly those of hematopoietic origin. This is characterized by an accumulation of cells in the G0/G1 phase and a corresponding depletion of cells in the S and G2/M phases. In other cell types, such as lung cancer stem-like cells (LCSCs), CPTH6 treatment leads to a significant increase in the sub-G1 population, which is indicative of apoptosis.[3]

Table 1: Effect of CPTH6 on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines

Data extracted from Trisciuoglio et al., Clinical Cancer Research, 2012.[1]

| Cell Line | Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |

| U-937 | Control (24h) | 2.1 | 54.3 | 33.1 | 10.5 |

| 100 µM CPTH6 (24h) | 4.8 | 70.1 | 18.5 | 6.6 | |

| Control (48h) | 2.5 | 52.1 | 35.2 | 10.2 | |

| 100 µM CPTH6 (48h) | 14.7 | 68.5 | 10.3 | 6.5 | |

| HL-60 | Control (24h) | 1.8 | 51.2 | 34.1 | 12.9 |

| 100 µM CPTH6 (24h) | 3.2 | 65.4 | 22.3 | 9.1 | |

| Control (48h) | 2.2 | 49.8 | 36.5 | 11.5 | |

| 100 µM CPTH6 (48h) | 10.1 | 72.3 | 11.2 | 6.4 |

Table 2: IC50 Values of CPTH6 in Various Cancer Cell Lines (72h treatment)

| Cell Line Type | Cell Line | IC50 (µM) | Citation |

| Lung Cancer Stem-like Cells | LCSC18 | 12 | [3] |

| LCSC136 | 21 | [3] | |

| LCSC36 | 23 | [3] | |

| Non-Small Cell Lung Cancer | H1299 | 65 | [4] |

| A549 | 73 | [4] | |

| Calu-1 | 77 | [4] |

Signaling Pathway of CPTH6-Induced G0/G1 Arrest

CPTH6-induced cell cycle arrest is a multi-faceted process initiated by the inhibition of Gcn5 and pCAF acetyltransferase activity. This leads to downstream effects on key regulators of the G1/S transition. The proposed signaling pathway culminates in the hypophosphorylation of the Retinoblastoma protein (Rb), a critical gatekeeper of the cell cycle.

Pathway Description:

-

HAT Inhibition: CPTH6 directly inhibits the catalytic activity of Gcn5 and pCAF.

-

Transcriptional Regulation: Gcn5 is a known co-activator for the E2F1 transcription factor. Inhibition of Gcn5-mediated histone acetylation at the promoters of E2F target genes, including E2F1 itself, leads to reduced transcription.

-

Protein Stability: pCAF can acetylate the CDK inhibitor p27Kip1, which targets it for degradation. Inhibition of pCAF by CPTH6 is proposed to increase the stability and accumulation of p27Kip1 protein.[1]

-

CDK Inhibition: The accumulated p27Kip1 binds to and inhibits the activity of Cyclin E/CDK2 complexes, which are essential for the G1/S transition.

-

Rb Hypophosphorylation: The inhibition of Cyclin E/CDK2 activity prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).

-

G1 Arrest: In its active, hypophosphorylated state, Rb remains bound to E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry. This results in a robust G0/G1 cell cycle arrest.[1]

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

Harvesting: Collect both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant, wash the pellet with ice-cold PBS, and resuspend in a small volume of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect and quantify the levels of specific proteins involved in cell cycle regulation (e.g., p27, Rb, E2F4).

Methodology:

-

Protein Extraction: After treatment with CPTH6, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p27Kip1, mouse anti-Rb).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. Use a loading control like β-actin or HSP72/73 to normalize the results.[1]

Conclusion

This compound represents a promising class of anti-cancer compounds that function by targeting the epigenetic machinery of tumor cells. Its ability to inhibit Gcn5 and pCAF histone acetyltransferases provides a direct mechanism for inducing cell cycle arrest at the G0/G1 checkpoint, particularly in hematological malignancies. The pathway involves the stabilization of the CDK inhibitor p27Kip1 and the maintenance of the Rb protein in its active, growth-suppressive state. For other cancers, such as lung cancer stem-like cells, CPTH6 appears to primarily drive cells into apoptosis. This technical guide provides the foundational data, mechanistic insights, and experimental frameworks necessary for the further investigation and potential therapeutic development of CPTH6 and other HAT inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PCAF regulates the stability of the transcriptional regulator and cyclin-dependent kinase inhibitor p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]

CPTH6 Hydrobromide: A Technical Guide to its Impact on Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has been identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and pCAF.[1][2][3] Beyond its established roles in inducing apoptosis and cell cycle arrest in cancer cells, CPTH6 exerts a significant and distinct impact on the cellular process of autophagy.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which CPTH6 modulates autophagy, presenting key quantitative data and detailed experimental protocols. This document demonstrates that CPTH6 blocks basal autophagy at a late stage by impairing autophagosome degradation, a process linked to the inhibition of α-tubulin acetylation.[4][5] This mechanism is notably non-canonical, being independent of Beclin-1 while still requiring Atg-7.[4][5]

Mechanism of Action: Inhibition of Autophagic Flux

CPTH6 disrupts the autophagy pathway not by preventing the formation of autophagosomes, but by inhibiting their subsequent maturation and degradation. This leads to an accumulation of autophagic vesicles and associated markers within the cell.[4]

Blockade of Late-Stage Autophagy

A Non-Canonical, Beclin-1 Independent Pathway

The initiation of canonical autophagy typically requires the activity of a complex containing Beclin-1. However, the effects of CPTH6 on autophagy are observed even when Beclin-1 is silenced, indicating a non-canonical mechanism.[4][5] In contrast, the elongation of the autophagosomal membrane, which requires the protein Atg-7, is necessary for the CPTH6-induced accumulation of autophagic markers.[4][5] This suggests that CPTH6's effects occur downstream of autophagosome elongation.

Role of α-Tubulin Acetylation

CPTH6 is a known inhibitor of the histone acetyltransferases Gcn5 and pCAF.[3] This activity extends to non-histone proteins, including α-tubulin. CPTH6 treatment has been shown to decrease the acetylation of α-tubulin.[4] The functional link between this event and the observed autophagy inhibition is demonstrated by experiments where the acetyltransferase ATAT1 is silenced. In these cells, CPTH6 fails to increase autophagic markers, suggesting that the hypoacetylation of α-tubulin is a key mediating step in the CPTH6-induced blockage of autophagy.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of CPTH6's impact on autophagy and a typical experimental workflow for its investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of CPTH6 on autophagy markers in various cancer cell lines.

Table 1: Effect of CPTH6 on LC3B-II Protein Levels Data represents the fold increase in LC3B-II levels relative to untreated control cells after 72 hours of treatment, as determined by densitometric analysis of Western blots.

| Cell Line | CPTH6 Concentration (µM) | LC3B-II Fold Increase (Mean ± SEM) |

| H1299 (Lung Carcinoma) | 100 | ~3.5 ± 0.4[6] |

| M14 (Melanoma) | 50 | ~4.0 ± 0.5[6] |

| A2780 (Ovary Carcinoma) | 50 | ~2.5 ± 0.3[6] |

| U-937 (Leukemia) | 25 | ~3.0 ± 0.3[6] |

Table 2: Effect of CPTH6 on Autophagosome Formation in H1299 Cells Data represents the percentage of cells positive for autophagosomal structures (EGFP-LC3B puncta) after treatment with 100 µM CPTH6.

| Treatment Time | % of Cells with EGFP-LC3B Puncta (Mean ± SEM) |

| 24 hours | ~35% ± 4%[6] |

| 48 hours | ~45% ± 5%[6] |

| 72 hours | ~55% ± 6%[6] |

Table 3: Autophagic Flux Analysis with CPTH6 and Late-Stage Inhibitors Data from H1299 cells treated for indicated times.

| Treatment | LC3B-II Levels (Relative to Control) | p62 Levels (Relative to Control) |

| CPTH6 (100 µM) | Increased[9] | Increased[4] |

| Chloroquine (CQ, 25 µM) | Increased[9] | Increased |

| CPTH6 + CQ | No significant further increase vs. single agents[9] | Increased |

| Bafilomycin A1 (Baf A1) | Increased[9] | Increased |

| CPTH6 + Baf A1 | No significant further increase vs. single agents[9] | Increased |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CPTH6 on autophagy.

Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines such as H1299 (non-small cell lung cancer), M14 (melanoma), and U-937 (acute myeloid leukemia) are commonly used.[4] H1299 and M14 cells stably expressing EGFP-LC3B are utilized for fluorescence microscopy.[5][6]

-

This compound: The compound is dissolved in a suitable solvent like DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 25-100 µM).[4]

-

Other Reagents: Bafilomycin A1 (2.5 nM), Chloroquine (25 µM), and 3-Methyladenine (1 mM) are used for autophagic flux and mechanism studies.[9][10]

Western Blot Analysis for Autophagy Markers

-

Cell Lysis: After treatment with CPTH6 for the desired time (e.g., 24-72 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated on a 12-15% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies against LC3B (to detect both LC3B-I and LC3B-II) and p62. An antibody against a housekeeping protein (e.g., HSP72/73 or β-actin) is used as a loading control.[6]

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ) to quantify the fold change in LC3B-II and p62 levels, normalized to the loading control.[6]

Fluorescence Microscopy for EGFP-LC3B Puncta

-

Cell Seeding and Treatment: H1299 or M14 cells stably expressing the EGFP-LC3B fusion protein are seeded on glass coverslips in a 24-well plate. After adherence, they are treated with CPTH6.

-

Fixation and Mounting: At the end of the treatment period, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then washed again. Coverslips are mounted onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image Acquisition: Images are captured using a fluorescence microscope equipped with appropriate filters for GFP and DAPI. Multiple fields of view are randomly selected for each condition.

-

Quantification: The number of cells exhibiting a punctate EGFP-LC3B pattern (e.g., more than 10 distinct puncta per cell) is counted and expressed as a percentage of the total number of cells (at least 200 cells counted per condition).[5]

siRNA-Mediated Gene Silencing

-

Transfection: Cells are transfected with small interfering RNAs (siRNAs) targeting specific genes (e.g., BECN1, ATG7, ATAT1) or with a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Post-Transfection Culture: Cells are cultured for 48-72 hours post-transfection to ensure efficient knockdown of the target protein. Knockdown efficiency is confirmed by Western blot.

-

CPTH6 Treatment and Analysis: The transfected cells are then treated with CPTH6, and the impact on autophagy markers (LC3B-II, p62) is assessed by Western blot as described in section 4.2.[4][5]

Conclusion

This compound impairs autophagy by blocking the degradation of autophagosomes in a manner that is dependent on Atg-7 and linked to the acetylation status of α-tubulin. This non-canonical, Beclin-1 independent mechanism distinguishes it from many classical autophagy modulators. The detailed data and protocols provided herein offer a comprehensive resource for researchers investigating the intricate relationship between HAT inhibition, microtubule dynamics, and autophagic flux, and for those exploring the therapeutic potential of targeting these pathways in disease.

References

- 1. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thiazole derivative CPTH6 impairs autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of autophagy in cancer: from molecular mechanism to therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to CPTH6 Hydrobromide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide is a potent and specific inhibitor of the GCN5 and pCAF histone acetyltransferases (HATs), demonstrating significant promise as an anti-cancer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

This compound, formally known as 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, is a thiazole (B1198619) derivative with a well-defined chemical structure.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide | [1] |

| CAS Number | 2321332-57-2 | [1] |

| Molecular Formula | C₁₅H₁₆ClN₃S • HBr | [1] |

| Formula Weight | 386.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 0.5 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1] |

| SMILES | ClC(C=C1)=CC=C1C2=CSC(N/N=C3CCC(C)C\3)=N2.Br | [1] |

| Stability | ≥ 4 years | [1] |

Mechanism of Action and Biological Activity

This compound selectively inhibits the lysine (B10760008) acetyltransferase activity of GCN5 and pCAF, with no significant effect on other HATs like p300 or CBP.[1][2] This targeted inhibition leads to a reduction in the acetylation of both histone (H3 and H4) and non-histone proteins, such as α-tubulin.[3][4] The downstream consequences of this activity are multifaceted and contribute to its anti-cancer effects.

Signaling Pathway: Induction of Apoptosis

CPTH6 induces apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[3][5][6] The apoptotic cascade is initiated through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol.[3] This process is also influenced by the Bcl-2 family of proteins, with overexpression of Bcl-2 and Bcl-xL showing a protective effect against CPTH6-induced apoptosis.[3]

Effects on Cancer Cells

The biological impact of CPTH6 on cancerous cells is summarized in the table below.

| Biological Effect | Description | References |

| Histone Hypoacetylation | Reduces acetylation of H3 and H4 histones. | [1][3] |

| α-Tubulin Hypoacetylation | Decreases acetylation of α-tubulin. | [1][3] |

| Cell Cycle Arrest | Induces cell cycle arrest in the G0/G1 phase. | [1][3] |

| Apoptosis Induction | Activates the mitochondrial pathway of apoptosis. | [3][5] |

| Inhibition of Angiogenesis | Impairs angiogenesis-related functions in endothelial cells. | [7][8] |

| Autophagy Modulation | Increases autophagic features in some cancer cell lines. | [5] |

| Anti-Cancer Stem Cell Activity | Preferentially targets lung cancer stem-like cells. | [4][6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Histone Acetyltransferase (HAT) Activity Assay

This protocol is a generalized procedure based on radioactive and colorimetric assays described in the literature.

Materials:

-

Recombinant human GCN5 and pCAF enzymes

-

Histone H3 or a suitable peptide substrate

-

[³H]acetyl-CoA (for radioactive assay)

-

Colorimetric HAT assay kit components

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter (for radioactive assay)

-

Microplate reader (for colorimetric assay)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone substrate, and the respective HAT enzyme (GCN5 or pCAF).

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding [³H]acetyl-CoA (for radioactive assay) or acetyl-CoA (for colorimetric assay).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

For radioactive assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer to remove unincorporated [³H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

-

For colorimetric assay: Follow the kit manufacturer's instructions for developing and reading the signal on a microplate reader.

-

Calculate the percentage of HAT activity inhibition relative to the vehicle control.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol outlines a general procedure for assessing the effect of CPTH6 on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., U-937, HL-60, A549)

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

-

Express the results as a percentage of viable cells compared to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Histone Acetylation

This protocol is for the detection of changes in histone acetylation levels.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the acetylated histone levels to the total histone levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer activity of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of GCN5 and pCAF in cellular processes and a promising candidate for further development as an anti-cancer therapeutic. Its specific mechanism of action and demonstrated efficacy in preclinical models warrant continued investigation. This guide provides a foundational resource for researchers to design and execute further studies on this compelling molecule.

References

- 1. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

CPTH6 Hydrobromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH6 hydrobromide (3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide) is a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).[1][2] By inhibiting these key epigenetic modulators, this compound induces histone hypoacetylation, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] It has also been shown to impair autophagy, a cellular degradation process, by blocking the maturation of autophagosomes.[3] This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, compiled from available data and literature on structurally similar compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆ClN₃S · HBr |

| Molecular Weight | 386.7 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| UV/Vis. λmax | 250, 278 nm |

| Solubility | - DMSO: ~25 mg/mL- DMF: ~25 mg/mL- Ethanol: ~0.5 mg/mL- DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL |

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity and activity of this compound. The following sections detail the recommended storage conditions and available stability data.

Recommended Storage

This compound should be stored under the following conditions:

-

Solid Form: The crystalline solid is stable for at least four years when stored at -20°C.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.

-

In Solution: Stock solutions of this compound can be prepared in organic solvents such as DMSO or DMF. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4] If storage of solutions is necessary, it is advisable to aliquot and freeze them at -80°C to minimize degradation.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Crystalline Solid | -20°C | ≥ 4 years | Protect from light and moisture. |

| Organic Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solution | -80°C (short-term) | Not recommended for more than one day | Prepare fresh for each use. |

Potential Degradation Pathways

While specific forced degradation studies for this compound are not publicly available, insights into its potential degradation pathways can be inferred from studies on structurally similar thiazolylhydrazone derivatives.[4][5][6] The hydrazone and thiazole (B1198619) moieties are susceptible to degradation under certain stress conditions.

-

Hydrolysis: The hydrazone bond may be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This would lead to the cleavage of the molecule into its constituent aldehyde/ketone and hydrazine (B178648) fragments.

-

Oxidation: The thiazole ring and the hydrazone group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability testing as per ICH Q1B guidelines is recommended to assess the light sensitivity of new drug substances.[7][8]

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are not available in the published literature. However, a stability-indicating analytical method can be developed and validated based on methodologies used for similar compounds.[4][5][6]

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable technique for developing a stability-indicating assay for this compound. The following is a proposed starting point for method development, based on a method for a similar thiazolylhydrazone derivative.[4]

Table 3: Proposed HPLC Method Parameters for Stability Testing

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm (based on λmax) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Forced Degradation Study Protocol

To establish the degradation profile and validate the stability-indicating nature of the analytical method, forced degradation studies should be performed. The following conditions are recommended based on ICH guidelines:

-

Acid Hydrolysis: 1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 1 M NaOH at 60°C for 24-48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples should be analyzed at appropriate time points to track the formation of degradation products and the loss of the parent compound.

Signaling Pathways and Experimental Workflows

CPTH6 Mechanism of Action: Inhibition of Gcn5/pCAF

CPTH6 selectively inhibits the histone acetyltransferase activity of Gcn5 and pCAF.[1][9] This leads to a decrease in the acetylation of histones (H3 and H4) and other proteins like α-tubulin.[1][2] Hypoacetylation of histones results in a more condensed chromatin structure, leading to the repression of gene transcription. This ultimately contributes to the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

Investigating the Downstream Targets of CPTH6 Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 hydrobromide, a thiazole (B1198619) derivative, has emerged as a promising anti-cancer agent due to its specific inhibition of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). By impeding the activity of these crucial epigenetic modifiers, CPTH6 triggers a cascade of downstream events culminating in cell cycle arrest, apoptosis, and modulation of autophagy in various cancer models, with a pronounced efficacy against cancer stem-like cells. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailing the modulated signaling pathways, summarizing key quantitative data, and providing established experimental protocols for its investigation.

Introduction

Histone acetyltransferases (HATs) are a family of enzymes that play a critical role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Gcn5 (KAT2A) and pCAF (KAT2B) are two well-characterized HATs that are often dysregulated in cancer, making them attractive therapeutic targets.

CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) hydrobromide is a potent and specific inhibitor of Gcn5 and pCAF.[1][2] Its mechanism of action revolves around the reduction of histone and non-histone protein acetylation, which in turn affects a multitude of cellular processes. This guide delves into the downstream consequences of CPTH6-mediated HAT inhibition.

Primary Molecular Targets of this compound

The primary and direct targets of this compound are the histone acetyltransferases Gcn5 and pCAF.[1][2] By inhibiting these enzymes, CPTH6 sets in motion a series of downstream effects.

Downstream Signaling Pathways and Cellular Processes Modulated by CPTH6

Induction of Apoptosis via the Mitochondrial Pathway

A primary and well-documented downstream effect of CPTH6 is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway.[1][3] This process involves a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of a cascade of caspases.

Key molecular events in CPTH6-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: CPTH6-induced apoptosis is influenced by the anti-apoptotic proteins Bcl-2 and Bcl-xL. Overexpression of these proteins can confer resistance to CPTH6-mediated cell death.[3]

-

Caspase Activation: Treatment with CPTH6 leads to the cleavage and activation of initiator caspases (e.g., procaspase-9) and executioner caspases (e.g., procaspases-3 and -8).[2]

-

PARP Cleavage: Activated executioner caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][4]

-

DNA Damage Response: CPTH6 treatment has been shown to induce the phosphorylation of H2AX (γH2AX), indicating a DNA damage response which can be a trigger for apoptosis.[4]

Cell Cycle Arrest at G0/G1 Phase

CPTH6 treatment consistently leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding depletion of cells in the S and G2/M phases.[2][3] This cell cycle arrest is a direct consequence of HAT inhibition, which is expected to alter the expression of key cell cycle regulatory proteins. However, specific studies detailing the effects of CPTH6 on the expression or activity of cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors (e.g., p21, p27) are currently limited. This remains a key area for future investigation to fully elucidate the mechanism of CPTH6-induced cell cycle arrest.

Modulation of Autophagy

In addition to apoptosis, CPTH6 has been reported to modulate the autophagic flux in cancer cells.[4][5] The interplay between CPTH6-induced apoptosis and autophagy is complex and appears to be cell-type dependent. In some contexts, the inhibition of both pathways is required to completely block CPTH6-induced cell death, suggesting a degree of crosstalk and potential compensatory mechanisms.[5]

Reduction of Cancer Stem Cell Phenotype

CPTH6 has shown preferential activity against lung cancer stem-like cells (LCSCs).[4][6] Treatment with CPTH6 leads to a reduction in the expression of cancer stem cell markers such as CD133 and a decrease in aldehyde dehydrogenase (ALDH) activity.[4][5] This suggests that CPTH6 can target the subpopulation of cancer cells responsible for tumor initiation, progression, and relapse.

Quantitative Data on CPTH6 Activity

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: IC50 Values of CPTH6 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µM) at 72h |

| A549 | 73 |

| H1299 | 65 |

| Calu-1 | 77 |

| A427 | 81 |

| Calu-3 | 85 |

| HCC827 | 205 |

| H460 | 147 |

| H1975 | 198 |

| H1650 | 83 |

| Data from Di Martile et al. (2016).[4] |

Table 2: Induction of Apoptosis in Lung Cancer Stem-like Cells (LCSCs)

| Cell Line | Treatment | % of Annexin V Positive Cells |

| LCSC136 | Untreated | ~5% |

| LCSC136 | 30µM CPTH6 (72h) | ~30% |

| LCSC136 | 50µM CPTH6 (72h) | ~80% |

| Data from Di Martile et al. (2016).[4] |

Table 3: In Vivo Tumor Growth Inhibition and Apoptosis Induction

| Treatment Group | Proliferation Index | Apoptotic Index |

| Untreated LCSC136 Xenografts | 21.6% | 3.65% |

| CPTH6-treated LCSC136 Xenografts | 8.8% | 35.5% |

| Data from Di Martile et al. (2016).[4] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of CPTH6 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution

-

Target cancer cell lines

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for the desired time period (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Target cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CPTH6 for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of specific histone proteins.

Materials:

-

This compound

-

Target cancer cell lines

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with CPTH6, then lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Gene Expression and Proteomic Analysis: Avenues for Future Research

While the effects of CPTH6 on specific proteins and cellular processes have been investigated, comprehensive, unbiased screening of its impact on the transcriptome and proteome is a critical next step. Techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics would provide a global view of the downstream targets of CPTH6. Such studies would be invaluable for:

-

Identifying novel downstream effector genes and proteins: Uncovering previously unknown targets of CPTH6 could reveal new mechanisms of its anti-cancer activity.

-

Elucidating the precise mechanisms of cell cycle arrest: Identifying the specific cyclins, CDKs, and CDK inhibitors affected by CPTH6 would provide a more complete picture of its cell cycle effects.

-

Discovering biomarkers of response: Gene expression or protein signatures that correlate with sensitivity to CPTH6 could be used to identify patient populations most likely to benefit from this therapy.

-

Investigating effects on other signaling pathways: Global analyses may reveal that CPTH6 modulates other critical cancer-related pathways, such as NF-κB, STAT, or MAPK signaling, through its influence on protein acetylation.

Conclusion

This compound is a potent inhibitor of the Gcn5 and pCAF histone acetyltransferases with significant anti-cancer activity. Its primary downstream effects include the induction of apoptosis via the mitochondrial pathway, G0/G1 cell cycle arrest, and the targeting of cancer stem-like cells. While the core mechanisms of action are becoming clearer, further in-depth studies, particularly in the areas of global gene expression and proteomic analysis, are necessary to fully delineate the complete network of downstream targets and to realize the full therapeutic potential of this promising compound. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CPTH6 Hydrobromide on Histone H3 and H4 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH6 (3-methyl-cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl)]hydrazone) hydrobromide is a synthetic small molecule that has garnered significant attention in cancer research for its activity as a histone acetyltransferase (HAT) inhibitor. This document provides a comprehensive technical overview of the effects of CPTH6 on the acetylation of core histone proteins H3 and H4. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and illustrates the associated signaling pathways. This guide is intended to serve as a resource for researchers investigating epigenetic modulators and for professionals involved in the development of novel anti-cancer therapeutics.

Mechanism of Action: Selective Inhibition of GCN5/pCAF